3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid
Overview
Description
This usually includes the IUPAC name, other names (if any), and the class of compounds it belongs to.
Synthesis Analysis
This involves a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This includes the study of the arrangement of atoms in the molecule of the compound, its geometry, and other structural features like bond length, bond angle, torsional angle, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for the reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, etc.Scientific Research Applications
Synthesis and Anticancer Activity
A key application of derivatives of 3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid is in the synthesis and evaluation of anticancer activities. Kryshchyshyn-Dylevych et al. (2020) elaborated an efficient method for synthesizing 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acids and dimerized 3-(4-carboxy-1H-3-indolyl)-2-propenoic acids. Their study found significant antimitotic activity in certain derivatives at micromolar and submicromolar concentrations (Kryshchyshyn-Dylevych et al., 2020).
Inhibitory Effects on Tyrosinase Activity
Another significant application is in the inhibition of tyrosinase activity, which is crucial in melanin synthesis. Yu et al. (2015) synthesized new Schiff’s base derivatives, including (Z)-4-amino-5-(2-(3-fluorobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol, and evaluated their inhibitory effects on tyrosinase activities. Their findings indicated potent inhibitory effects with IC50 values in the micromolar range (Yu et al., 2015).
Antibacterial Applications
Fluorinated compounds, including those related to 3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid, have been explored for their antibacterial properties. Holla et al. (2003) conducted a study on the synthesis of new fluorine-containing thiadiazolotriazinones, demonstrating promising antibacterial activity at specific concentrations (Holla et al., 2003).
Role in Macrophage Apoptosis
In immunology, derivatives of this compound have been studied for their role in macrophage apoptosis. Fettucciari et al. (2006) investigated how Group B Streptococcus induces macrophage apoptosis through calpain activation, with a specific focus on the role of 3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic acid and its derivatives (Fettucciari et al., 2006).
Photochemistry and Molecular Structure Studies
Compounds related to 3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid have also been investigated in the context of photochemistry and molecular structure. Studies like those by Lewis and Yang (1996) have delved into the molecular structure, electronic spectra, and photoisomerization of related compounds, providing insights into their behavior in different states (Lewis & Yang, 1996).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, etc.
Future Directions
This involves predicting or suggesting further studies that can be done with the compound based on the current knowledge about it.
Please consult a chemistry textbook, scientific literature, or a reliable online resource for detailed information and procedures. If you have a specific question about any of these steps, feel free to ask!
properties
IUPAC Name |
(Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-7-1-2-9-8(4-7)6(5-13-9)3-10(16)11(14)15/h1-5,13,16H,(H,14,15)/b10-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMQHECFXSVZGN-KMKOMSMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C=C(C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)C(=CN2)/C=C(/C(=O)O)\S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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